EOAI3402143
Overview
Description
EOAI3402143 is a small-molecule inhibitor that targets deubiquitinases, specifically Usp9x, Usp24, and Usp5. It has shown potential in increasing tumor cell apoptosis and blocking tumor growth, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
EOAI3402143 is a deubiquitinase (DUB) inhibitor, which inhibits Usp9x, Usp24, and Usp5 . These proteins are involved in the regulation of protein degradation and stability, playing crucial roles in various cellular processes.
Mode of Action
This compound interacts with its targets (Usp9x, Usp24, and Usp5) in a dose-dependent manner . It inhibits their activity, leading to changes in the ubiquitination status of their substrate proteins .
Biochemical Pathways
One of the key pathways affected by this compound is the PD-1 pathway . PD-1 is an inhibitory receptor on T cells and plays an important role in promoting cancer immune evasion . This compound regulates PD-1 homeostasis, potentially modulating tumor immunotherapy .
Result of Action
The inhibition of Usp9x, Usp24, and Usp5 by this compound leads to increased tumor cell apoptosis and suppressed tumor growth . In mice, this compound has been shown to fully block or regress myeloma tumors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the expression and activity of PD-1, one of the targets of this compound . .
Biochemical Analysis
Biochemical Properties
EOAI3402143 interacts with and inhibits the activity of deubiquitinases USP5, USP9x, and USP24 in a dose-dependent manner . These enzymes play crucial roles in the regulation of protein degradation and stability, and their inhibition can lead to changes in the levels and activity of various proteins within the cell .
Cellular Effects
This compound has been shown to increase tumor cell apoptosis . It suppresses cell survival in a dose-dependent manner . In particular, it has been found to have potent inhibitory activity against Usp9x and Usp5, key enzymes involved in the regulation of cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of deubiquitinases USP5, USP9x, and USP24 . By inhibiting these enzymes, this compound prevents the removal of ubiquitin from target proteins, leading to their degradation and thus altering cellular processes .
Temporal Effects in Laboratory Settings
This compound has been shown to suppress cell survival in a dose-dependent manner over time . At a concentration of 600 nM, it completely suppresses 3D colony growth .
Dosage Effects in Animal Models
In animal models, this compound has been shown to effectively inhibit Usp9x activity and suppress tumor growth . It has been used at a dosage of 15 mg/kg to treat human MIAPACA2 tumor xenografts in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EOAI3402143 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically above 98% .
Industrial Production Methods
Industrial production of this compound follows standard protocols for small-molecule inhibitors, ensuring consistency and scalability. The compound is available in various quantities, ranging from milligrams to grams, and is typically stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
EOAI3402143 undergoes several types of chemical reactions, including:
Inhibition Reactions: It inhibits the activity of deubiquitinases Usp9x, Usp24, and Usp5 in a dose-dependent manner
Apoptosis Induction: The compound induces apoptosis in tumor cells by disrupting the ubiquitin-proteasome pathway
Common Reagents and Conditions
The reactions involving this compound typically require:
Reagents: DMSO (Dimethyl sulfoxide) for solubilization, PEG300 (Polyethylene glycol) for formulation, and Tween 80 for stabilization
Conditions: The compound is often used in in vitro and in vivo studies at concentrations ranging from nanomolar to micromolar levels
Major Products
The primary outcome of reactions involving this compound is the inhibition of deubiquitinase activity, leading to increased apoptosis and reduced tumor growth .
Scientific Research Applications
EOAI3402143 has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit tumor growth in various cancer models, including melanoma and pancreatic cancer
Cell Biology: The compound is used to study the role of deubiquitinases in cell survival and apoptosis
Drug Development: This compound serves as a lead compound for developing new cancer therapies targeting the ubiquitin-proteasome pathway
Comparison with Similar Compounds
EOAI3402143 is unique in its ability to simultaneously inhibit multiple deubiquitinases, including Usp9x, Usp24, and Usp5. Similar compounds include:
USP7-IN-3: A selective inhibitor of Usp7, used in cancer research.
GNE-6640: Targets Usp7 and is used in studies related to the ubiquitin-proteasome pathway.
This compound stands out due to its broader inhibitory profile and higher potency in inducing tumor cell apoptosis .
Properties
IUPAC Name |
(E)-2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)/b19-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVQQNZHGBYGQ-KNTRCKAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)/C(=C/C3=C(C=CC(=N3)Cl)Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.